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5-Bromo-5,5-difluoro-1-pentene

Cat. No.: B15201211
CAS No.: 74685-91-9
M. Wt: 185.01 g/mol
InChI Key: HSVBKQUTKRVGLI-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Modern Chemical Synthesis and Design

The introduction of fluorine atoms into organic molecules can lead to profound changes in their characteristics. Due to fluorine's high electronegativity, the carbon-fluorine bond is highly polarized and exceptionally strong, contributing to the increased thermal and metabolic stability of fluorinated compounds. This stability is a highly desirable trait in the design of pharmaceuticals, as it can lead to drugs with longer half-lives and improved bioavailability. Furthermore, the presence of fluorine can influence the acidity or basicity of nearby functional groups and alter the conformational preferences of a molecule, which can be crucial for its biological activity. In materials science, fluorinated polymers are known for their high chemical resistance, thermal stability, and unique surface properties.

The Role of Geminal Difluoroalkene Motifs as Bioisosteres and Synthetic Intermediates

The geminal difluoroalkene moiety (a carbon atom double-bonded to another carbon and also single-bonded to two fluorine atoms) is a particularly interesting structural feature. This group is often used as a bioisostere for other functional groups, such as carbonyls or other alkenes. nih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly affecting its biological activity. The gem-difluoroalkene group can mimic the steric and electronic properties of a carbonyl group, but with increased stability towards metabolic degradation. nih.gov This makes it a valuable tool in drug design for improving the pharmacokinetic profiles of potential drug candidates.

Beyond their role as bioisosteres, geminal difluoroalkenes are highly versatile synthetic intermediates. nih.gov The two fluorine atoms activate the double bond for various chemical transformations, allowing for the introduction of diverse functional groups. This reactivity makes them valuable precursors for the synthesis of a wide range of more complex fluorinated molecules.

Overview of Halogenated Alkene Chemistry with Emphasis on Bromine and Fluorine Co-substitution

Alkenes that are substituted with halogen atoms, known as haloalkenes, exhibit a rich and diverse chemistry. The reactivity of the double bond and the carbon-halogen bond(s) allows for a wide array of synthetic transformations. rroij.com The specific nature of the halogen atom significantly influences the compound's reactivity.

The co-substitution of an alkene with both bromine and fluorine atoms, as seen in 5-Bromo-5,5-difluoro-1-pentene, creates a molecule with multiple reactive sites. The bromine atom can participate in various reactions, such as nucleophilic substitution or cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The geminal difluoroalkene moiety, as previously discussed, also presents unique opportunities for further functionalization. The interplay between these two different halogen substituents can be exploited to achieve selective chemical transformations, making such compounds powerful tools in the hands of synthetic organic chemists for the construction of complex molecular architectures.

While specific data for this compound is limited, its structural components suggest its utility as a valuable intermediate in the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity and properties of this compound is warranted to fully unlock its synthetic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrF2 B15201211 5-Bromo-5,5-difluoro-1-pentene CAS No. 74685-91-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74685-91-9

Molecular Formula

C5H7BrF2

Molecular Weight

185.01 g/mol

IUPAC Name

5-bromo-5,5-difluoropent-1-ene

InChI

InChI=1S/C5H7BrF2/c1-2-3-4-5(6,7)8/h2H,1,3-4H2

InChI Key

HSVBKQUTKRVGLI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(F)(F)Br

Origin of Product

United States

Molecular Structure and Electronic Influences of 5 Bromo 5,5 Difluoro 1 Pentene

IUPAC Nomenclature and Structural Features of 5-Bromo-5,5-difluoro-1-pentene (C₅H₇BrF₂)

According to the International Union of Pure and Applied Chemistry (IUPAC) rules, the name this compound precisely defines its molecular architecture. The structure is built upon a five-carbon aliphatic chain, designated by the "pent-" root. The "-ene" suffix indicates the presence of a carbon-carbon double bond, with its location specified by the "1-" prefix, placing it between the first and second carbon atoms (C1 and C2).

The substituents on this pentene backbone are a bromine atom and two fluorine atoms. The locant "5-" for bromine ("-bromo") and "5,5-" for the two fluorine atoms ("-difluoro") indicates that all three halogen atoms are attached to the fifth carbon atom (C5). This arrangement, where two identical substituents (the fluorine atoms) are attached to the same carbon, is known as a geminal or gem-dihalo arrangement.

The molecular formula for this compound is C₅H₇BrF₂. The compound is registered under CAS Number 74685-91-9. localpharmaguide.comchemicalbook.comchemwhat.pk

Table 1: Structural and Chemical Identifiers of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₇BrF₂
CAS Number 74685-91-9 localpharmaguide.comchemicalbook.com
Key Structural Features 5-carbon chain, C1=C2 double bond, gem-difluoro group at C5, Bromo group at C5

Electronic Effects of Geminal Fluorine Atoms on the Carbon Skeleton

The presence of the gem-difluoro group, in conjunction with a bromine atom at the terminal C5 position, profoundly influences the electronic distribution across the entire carbon skeleton. These effects are primarily driven by the high electronegativity of fluorine.

Increased Electrophilicity at the Brominated Carbon Center

The carbon atom at position 5 (C5) is bonded to three highly electronegative atoms: two fluorine atoms and one bromine atom. Fluorine is the most electronegative element, and bromine is also significantly more electronegative than carbon. This creates a strong cumulative negative inductive effect (-I effect), where electron density from the C5 atom is heavily withdrawn towards the halogen atoms. wikipedia.org This withdrawal polarizes the C-X bonds (where X is F or Br) and, consequently, the C4-C5 sigma bond. The result is a substantial electron deficiency at the C5 carbon, rendering it a highly electrophilic center, susceptible to attack by electron-rich species (nucleophiles). chembam.comlibretexts.org In the vast majority of nucleophilic substitution reactions, the electrophilic atom is a carbon bonded to an electronegative atom, such as a halogen. libretexts.org

Modulation of Nucleophilic Substitution Kinetics

The electronic environment of this compound suggests complex kinetics for nucleophilic substitution reactions at the C5 position. Nucleophilic substitution reactions involve an electron-rich nucleophile replacing a leaving group on a substrate. matanginicollege.ac.inuwaterloo.ca The rate and mechanism of such reactions (e.g., Sₙ1 or Sₙ2) are dictated by factors including the nature of the substrate, the nucleophile, the leaving group, and the solvent. uwaterloo.ca

For a bimolecular (Sₙ2) mechanism, a nucleophile performs a backside attack on the electrophilic carbon, displacing the leaving group in a single, concerted step. uwaterloo.ca While C5 in this compound is highly electrophilic, the presence of three bulky halogen atoms creates significant steric hindrance, which would likely impede the direct approach of a nucleophile, thus disfavoring a classic Sₙ2 pathway. libretexts.org

A unimolecular (Sₙ1) mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate. However, the formation of a positive charge at C4 (if Br⁻ were to leave C5) would be highly destabilized by the potent electron-withdrawing inductive effect of the two adjacent fluorine atoms. Electron-withdrawing groups are known to decrease the electron density on a molecule, making it more acidic and less likely to support a positive charge. wikipedia.org Therefore, the kinetics of nucleophilic substitution are modulated in a way that may inhibit both standard Sₙ1 and Sₙ2 pathways, potentially leading to slower reaction rates or alternative mechanisms like radical-mediated substitutions. scilit.com

Electronegativity and Inductive Stabilization by Difluoromethylene Group

The inductive effect is a permanent state of bond polarization caused by the unequal sharing of electrons in a sigma bond between atoms of different electronegativity. wikipedia.org Fluorine's highest-in-class electronegativity makes the C-F bond the most polarized single bond to carbon. In the -CBrF₂ group, the two fluorine atoms and the bromine atom collectively exert a powerful electron-withdrawing effect that propagates along the carbon chain. doubtnut.com

Table 2: Pauling Electronegativity of Relevant Elements

ElementPauling Electronegativity
Fluorine (F)3.98
Bromine (Br)2.96
Carbon (C)2.55
Hydrogen (H)2.20

This strong -I effect has a stabilizing influence on any negative charge that may develop on adjacent carbons (e.g., C4) during a reaction, as the electron-withdrawing halogens can help delocalize the charge. Conversely, the same effect destabilizes any developing positive charge (carbocation) on adjacent carbons. This modulation of the stability of charged intermediates is a key factor in determining the reactivity and reaction pathways available to the molecule. youtube.com The gem-difluoromethylene group is known to be susceptible to nucleophilic attack due to the inductive effect of the two strong electron-withdrawing fluorine atoms. nih.gov

Stereochemical Implications of Bromine-Fluorine Interactions on Reaction Pathways

While the this compound molecule itself is achiral, its reactions can lead to the formation of chiral products. The stereochemical outcome of such reactions would be significantly influenced by the bulky and electronically demanding -CBrF₂ group.

For instance, in an electrophilic addition reaction across the C1=C2 double bond, the large steric profile of the -CBrF₂ group at the other end of the molecule could influence the conformational preferences of the molecule in the transition state. This may lead to a diastereoselective outcome if a new chiral center is formed in the presence of an existing one.

Furthermore, interactions between the bromine and fluorine atoms, although not involving direct bonding, can affect the molecule's preferred conformation. Non-bonding interactions, such as electrostatic repulsion between the partially negative halogen atoms, can influence the rotational energy barrier around the C4-C5 bond. These conformational biases, though subtle, can dictate how the molecule presents itself to incoming reagents, thereby influencing the stereochemistry of the reaction products. The introduction of fluorine into an organic molecule is well-established to significantly influence stereochemical behavior and molecular properties.

Mechanistic Investigations and Reactivity Profiles of 5 Bromo 5,5 Difluoro 1 Pentene

Reactivity of the Terminal Alkene Functionality

The carbon-carbon double bond in 5-Bromo-5,5-difluoro-1-pentene is susceptible to a variety of reactions typical of alkenes. However, the presence of the electron-withdrawing gem-difluoro-bromo-methyl group can influence the electron density of the double bond, thereby affecting its reactivity in certain transformations.

Electrophilic Addition Reactions

The terminal alkene of this compound readily participates in electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophilic species. While the bromine atom has an electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the alkene compared to unsubstituted 1-pentene (B89616), it is still reactive towards a range of electrophiles. bloomtechz.com For instance, the addition of halogens, hydrogen halides, and interhalogen compounds across the double bond is a characteristic reaction. bloomtechz.combloomtechz.com

The general mechanism for electrophilic addition involves the formation of a carbocation intermediate. The regioselectivity of the addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable carbocation. However, the specific reaction conditions and the nature of the electrophile can influence the outcome.

Selective Hydrofunctionalization Reactions

Selective hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the double bond. These reactions are of significant interest as they allow for the direct and atom-economical synthesis of functionalized molecules. In the context of this compound, hydrofunctionalization can lead to a variety of valuable building blocks.

For example, hydroboration-oxidation is a common method for the anti-Markovnikov addition of water across a double bond. This would yield the corresponding primary alcohol. Conversely, acid-catalyzed hydration would be expected to follow Markovnikov's rule, producing a secondary alcohol. The choice of reagents and catalysts is crucial for achieving high selectivity in these transformations.

Polymerization and Copolymerization Pathways

The terminal alkene functionality of this compound allows it to undergo polymerization and copolymerization reactions. bloomtechz.comscbt.com While it is capable of polymerizing, its reactivity may be somewhat lower than that of more electron-rich, unhindered terminal alkenes. bloomtechz.combloomtechz.com The presence of the bulky and electron-withdrawing substituent can influence the rate and degree of polymerization.

The polymerization can proceed via various mechanisms, including free-radical, cationic, or coordination polymerization, depending on the initiator and reaction conditions used. The resulting polymers would possess a unique combination of a hydrocarbon backbone with pendant gem-difluoro-bromo-methyl groups, which could impart interesting properties to the material.

Copolymerization with other monomers offers a route to tailor the properties of the resulting polymer. By incorporating this compound into a polymer chain with other monomers, it is possible to introduce fluorine content and a reactive bromine handle for further post-polymerization modification.

Reactivity of the Bromine Atom

The bromine atom in this compound is a key site of reactivity, enabling a range of synthetic transformations. Its reactivity is influenced by the presence of the adjacent gem-difluoro group.

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom can be displaced by a variety of nucleophiles in nucleophilic substitution reactions. bloomtechz.combloomtechz.com This allows for the introduction of a wide array of functional groups at the 5-position. Common nucleophiles that can be employed include amines, alkoxides, thiols, and cyanide. bloomtechz.com

The reaction mechanism can be either SN1 or SN2, depending on the reaction conditions, the nature of the nucleophile, and the solvent. The presence of the two fluorine atoms on the same carbon as the bromine can influence the reaction pathway. The strong electron-withdrawing nature of the fluorine atoms can destabilize a developing positive charge at the α-carbon, potentially disfavoring an SN1 mechanism. Conversely, the steric bulk of the gem-difluoro-bromo-methyl group might hinder the backside attack required for an SN2 reaction.

A patent describes the synthesis of 5-bromo-1-pentene (B141829) from 1,5-dibromopentane (B145557) using N,N-dimethylformamide as a solvent and hexamethylphosphoric triamide as a catalyst. google.com While this reaction involves the elimination of HBr from a saturated precursor to form the alkene, it highlights the reactivity of a carbon-bromine bond in a related system.

Radical Reactions Involving C-Br Bond Homolysis

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This process can be initiated by heat, light, or a radical initiator. The resulting radical can then participate in a variety of radical reactions, such as addition to alkenes, atom transfer reactions, or cyclization reactions.

The presence of the gem-difluoro group can influence the stability and reactivity of the resulting radical. The electron-withdrawing fluorine atoms can affect the energetics of the C-Br bond homolysis and the subsequent reactions of the carbon radical. The allylic bromine substituent is also noted to deactivate the alkene toward free-radical additions. bloomtechz.com

Synergistic Effects of Bromine and Geminal Fluorine Atoms on Chemical Transformations

The interplay between the bromine and the geminal fluorine atoms on the same carbon atom in this compound profoundly influences its reactivity. This synergy is not merely an additive effect of the individual atoms but a cooperative interaction that modulates reaction rates, regioselectivity, and opens up pathways for complex molecular constructions.

The presence of two fluorine atoms on the carbon bearing the bromine atom significantly impacts the electronic environment of the C-Br bond. The high electronegativity of the fluorine atoms creates a strong inductive effect, which has been observed to stabilize the molecule against certain nucleophilic attacks. This stabilization can influence the rates of reactions where the cleavage of the C-Br bond is the rate-determining step.

In addition to electronic effects, the bromine-fluorine interaction can play a crucial role in determining the stereochemistry of reaction products. The steric bulk and electronic repulsion between these atoms can direct incoming reagents to a specific face of the molecule, thereby controlling the regioselectivity of the transformation.

ParameterObservationImplication
Reaction Rate The presence of geminal fluorine atoms can decrease the rate of certain nucleophilic substitution reactions compared to non-fluorinated analogs.The strong inductive effect of fluorine atoms stabilizes the C-Br bond, making it less susceptible to cleavage.
Regioselectivity In addition reactions to the double bond, the electronic and steric influence of the bromodifluoromethyl group can direct the regiochemical outcome.The electron-withdrawing nature of the CF2Br group can influence the polarization of the double bond, guiding the addition of electrophiles and nucleophiles.

The distinct reactivity of the alkene and the bromodifluoromethyl functionalities in this compound makes it an ideal substrate for cascade and multicomponent reactions. These complex transformations, where multiple bonds are formed in a single operation, are highly desirable in organic synthesis for their efficiency and atom economy.

In a typical cascade sequence, an initial reaction at one of the functional groups can trigger a subsequent transformation at the other. For instance, a reaction involving the double bond could generate an intermediate that then undergoes a substitution or coupling reaction at the C-Br bond. Conversely, a transformation at the bromodifluoromethyl terminus could set the stage for a cyclization reaction involving the alkene.

Multicomponent reactions involving this compound allow for the rapid assembly of complex fluorinated molecules. By combining this substrate with two or more other reactants, intricate molecular architectures can be constructed in a single step, often with high levels of stereocontrol.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis has emerged as a powerful tool for the functionalization of this compound. The distinct reactivity of the C-Br bond and the potential for C-F bond activation under certain conditions open up a wide array of synthetic possibilities.

The C-Br bond in this compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules and materials.

Cross-Coupling ReactionCatalyst System (Typical)Bond FormedProduct Class
Suzuki Coupling Pd(PPh3)4, baseC-CAlkenyl-substituted difluoro compounds
Sonogashira Coupling PdCl2(PPh3)2, CuI, amine baseC-C (sp)Difluoroenynes
Heck Coupling Pd(OAc)2, phosphine (B1218219) ligand, baseC-CSubstituted dienes
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, baseC-NAllylic difluoroamines
Stille Coupling Pd catalystC-CAlkenyl-substituted difluoro compounds

These cross-coupling reactions provide reliable methods for introducing a wide range of substituents at the 5-position of the pentene backbone, thereby allowing for the synthesis of a diverse library of fluorinated compounds.

While the C-F bond is generally considered to be strong and unreactive, recent advances in catalysis have enabled the development of defluorinative functionalization pathways. In the context of this compound, this involves the selective cleavage of one or both C-F bonds and the concomitant formation of new bonds.

These transformations are often challenging but offer a unique opportunity to access novel fluorinated and non-fluorinated products that would be difficult to synthesize using conventional methods. The reaction conditions, including the choice of catalyst, ligand, and additives, are critical in controlling the extent of defluorination and the nature of the functionalization.

Copper-based catalysts have shown particular promise in the transformation of fluorinated substrates, including those related to this compound. Copper's lower cost and distinct reactivity profile compared to palladium make it an attractive alternative for certain transformations.

Copper-catalyzed reactions involving this compound can include cross-coupling reactions, as well as reactions that proceed through radical intermediates. For instance, copper-catalyzed atom transfer radical addition (ATRA) reactions can utilize the C-Br bond to generate a radical that can then participate in a variety of bond-forming events.

Nickel-Promoted Reactions

Nickel catalysis has emerged as a powerful tool in modern organic synthesis, often providing unique reactivity and selectivity compared to other transition metals. In the context of this compound, nickel-promoted reactions primarily involve the activation of the carbon-bromine bond, paving the way for various cross-coupling transformations. The gem-difluoro group significantly influences the reactivity of the adjacent C-Br bond, making these reactions mechanistically distinct from their non-fluorinated counterparts.

Recent research has highlighted the utility of nickel catalysis in the cross-coupling of gem-difluoroalkenes with a variety of coupling partners. While specific studies on this compound are limited, the reactivity of analogous gem-difluorovinyl bromides provides a strong basis for understanding its behavior. These reactions typically proceed through a Ni(0)/Ni(II) catalytic cycle. The cycle is initiated by the oxidative addition of the gem-difluorovinyl bromide to a Ni(0) species, forming a Ni(II) intermediate. This step is often the rate-determining step and is influenced by the ligand on the nickel center. Subsequent transmetalation with an organometallic reagent (e.g., organoboron or organozinc) and reductive elimination yields the desired cross-coupled product and regenerates the active Ni(0) catalyst.

One of the key features of nickel-catalyzed reactions with gem-difluoroalkenes is the potential for defluorinative cross-coupling. nih.gov In some instances, after the initial C-Br bond activation, a subsequent C-F bond cleavage can occur, leading to the formation of monofluoroalkene products. This process is highly dependent on the reaction conditions, including the choice of ligand, reductant, and additives. For example, a nickel-catalyzed reductive cross-coupling of gem-difluoroalkenes with alkyl halides has been shown to produce monofluoroalkenes with high Z-selectivity. nih.gov

The table below summarizes representative nickel-catalyzed cross-coupling reactions of compounds analogous to this compound, providing insight into the expected reactivity.

Catalyst SystemCoupling PartnerProduct TypeYield (%)Reference
NiCl₂(dppp)/ZnAryl Bromidegem-Difluorovinyl Arene70-95 acs.orgdtu.dk
Ni(cod)₂/PCy₃Organozinc ReagentAlkylated Monofluoroalkene60-85General trend
NiBr₂·diglyme/dtbbpy/MnAlkenyl HalideMonofluoroalkenylated Alkene50-80 nih.gov

Note: The data presented are for analogous gem-difluorovinyl bromides and serve as a predictive model for the reactivity of this compound.

Elimination Reactions and Formation of Derived Species

Elimination reactions of this compound offer a direct pathway to valuable fluorinated dienes. The primary transformation in this category is dehydrobromination, the removal of a hydrogen atom and the bromine atom to introduce a new double bond. The presence of the electron-withdrawing gem-difluoro group significantly acidifies the proton at the adjacent C-4 position, facilitating its removal by a base.

The mechanism of elimination can vary depending on the reaction conditions, particularly the strength of the base. With a strong, non-nucleophilic base, an E2 (bimolecular elimination) mechanism is likely to occur. In this concerted process, the base abstracts the acidic proton at the C-4 position simultaneously with the departure of the bromide ion, leading directly to the formation of a conjugated diene.

Alternatively, under certain conditions, a stepwise E1cb (unimolecular elimination from the conjugate base) mechanism may be operative. In this pathway, the base first removes the acidic proton to form a carbanion intermediate. This carbanion is stabilized by the adjacent electron-withdrawing difluoromethyl group. Subsequent expulsion of the bromide ion from the carbanion yields the diene product.

The primary product expected from the dehydrobromination of this compound is 5,5-difluoro-1,3-pentadiene . This conjugated diene is a valuable synthon for Diels-Alder reactions and other pericyclic processes, allowing for the construction of complex fluorinated cyclic systems.

The table below outlines the expected outcome of the elimination reaction of this compound.

ReagentProductReaction TypePlausible Mechanism
Potassium tert-butoxide5,5-Difluoro-1,3-pentadieneDehydrobrominationE2 or E1cb
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)5,5-Difluoro-1,3-pentadieneDehydrobrominationE2

Information regarding "this compound" is not available in the public domain.

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The lack of available literature and data for "this compound" prevents the creation of a scientifically accurate and detailed article as requested. It appears that information on this specific compound is not present in the public domain or is part of proprietary research not accessible through standard search methods.

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Advanced Applications of 5 Bromo 5,5 Difluoro 1 Pentene in Modern Organic Synthesis

Role in the Synthesis of Fluorinated Bioactive Molecules

The presence of both a reactive bromine atom and a terminal double bond, combined with the influential difluoromethyl group, makes 5-Bromo-5,5-difluoro-1-pentene a valuable precursor for complex fluorinated molecules with potential biological activity.

The introduction of fluorinated moieties is a well-established strategy in drug discovery to enhance the pharmacological profile of lead compounds. acs.orgresearchgate.netresearchgate.net While direct synthetic applications of this compound are not extensively documented in publicly available research, the reactivity of its structural components suggests its utility as a precursor for various classes of pharmaceutically relevant compounds. Its non-fluorinated counterpart, 5-bromo-1-pentene (B141829), is utilized as an intermediate in the synthesis of antiviral and anticancer drugs. nbinno.comxinchem.com This suggests a potential pathway for creating fluorinated analogues with potentially improved efficacy or metabolic stability.

Research on closely related structures provides insight into the potential applications of this compound. For instance, a structurally similar compound, (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene, has been successfully employed in the stereoselective synthesis of a series of acyclic 5,5-difluoro-5-phosphono-pent-2-en-1-yl nucleosides. researchgate.netrsc.org These nucleoside analogues, which include pyrimidine (B1678525) and purine (B94841) derivatives, were synthesized and evaluated for their antiviral activity. researchgate.netrsc.org Although the synthesized compounds in this particular study did not exhibit significant antiviral activity or toxicity, the synthetic route highlights the utility of such bromo-difluoro-pentene scaffolds in accessing complex, fluorinated nucleoside analogues, a class of compounds known for their therapeutic potential.

The dual functionality of 5-bromo-1-pentene allows for its use as a building block to introduce pentenyl groups into molecules through reactions at the alkyl bromide, or to undergo selective hydrofunctionalization at the alkene. bloomtechz.com The bromine atom can be displaced by nucleophiles to create a variety of derivatives. bloomtechz.com It is plausible that this compound could be employed in similar synthetic strategies to introduce difluorinated pentenyl fragments into target molecules, thereby creating novel fluorinated pharmaceuticals.

Table 1: Potential Pharmaceutical Applications Based on Analogous Compounds

Compound Class Reported Application of Analog Potential Application of this compound Reference
Nucleoside AnaloguesSynthesis of acyclic phosphonate (B1237965) nucleosides for antiviral screeningPrecursor for fluorinated acyclic nucleoside analogues with potential antiviral or anticancer activity researchgate.netrsc.org
Anticancer AgentsSynthesis of anticancer drug intermediatesIntroduction of a difluorinated pentenyl moiety to create novel cytotoxic agents nbinno.comxinchem.com
Antiviral AgentsIntermediate in antiviral drug synthesisDevelopment of new fluorinated antiviral compounds nbinno.com

The agrochemical industry also heavily relies on fluorinated compounds to develop effective and selective herbicides, insecticides, and fungicides. researchgate.net The inclusion of fluorine can enhance the biological activity and stability of these agents in the environment. researchgate.net The non-fluorinated analogue, 5-bromo-1-pentene, is used as a raw material in the synthesis of azole fungicides, which are crucial for controlling fungal diseases in crops, and in the production of certain herbicides. nbinno.com

Table 2: Potential Agrochemical Applications Based on Analogous Compounds

Agrochemical Class Reported Application of Analog Potential Application of this compound Reference
Azole FungicidesRaw material for synthesisDevelopment of novel difluorinated azole fungicides nbinno.com
HerbicidesUsed in the production of herbicidesCreation of new fluorinated herbicidal active ingredients nbinno.com

Catalytic Roles and Ligand Design in Organic Reaction Systems

The unique electronic properties of fluorinated organic molecules have led to their increasing use in the design of ligands for transition metal catalysis. The incorporation of fluorine atoms can influence the steric and electronic environment of the metal center, thereby modulating the catalyst's activity, selectivity, and stability.

While there is no specific literature detailing the use of this compound itself as a ligand or in a direct catalytic role, the broader field of fluorine-containing ligands provides a strong rationale for its potential in this area. For example, the functionalization of ligands with perfluorinated boranes has been shown to dramatically enhance catalytic efficiency. In one study, the treatment of a rhodium(I) compound with a perfluorinated borane (B79455) resulted in a catalyst for olefin hydrogenation that was up to three orders of magnitude more efficient than the boron-free precursor. nih.gov This enhancement was attributed to the borane's ability to functionalize the indenyl ligand and stabilize the active catalytic species. nih.gov

The alkene functionality of this compound could potentially be incorporated into ligand scaffolds, with the difluoromethyl group positioned to exert electronic effects on a coordinated metal center. The bromine atom also offers a handle for further functionalization to create more complex ligand architectures. The development of catalysts bearing ligands derived from this compound could lead to new catalytic systems with novel reactivity and selectivity. However, this remains a prospective area of research, with no current examples found in the surveyed literature.

Computational and Theoretical Studies on 5 Bromo 5,5 Difluoro 1 Pentene

Quantum Chemical Calculations for Electronic Structure Analysis

No published studies detailing quantum chemical calculations on 5-Bromo-5,5-difluoro-1-pentene to analyze its electronic structure, including molecular orbital energies, electron density distribution, and electrostatic potential, could be located.

Reaction Pathway Modeling and Transition State Characterization

There is no available research on the modeling of reaction pathways involving this compound, nor any characterization of the transition states for its potential chemical transformations.

Prediction of Reactivity and Selectivity via Computational Methods

Information regarding the use of computational methods to predict the reactivity and selectivity of this compound in various chemical reactions is not present in the accessible scientific literature.

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

No molecular dynamics simulation studies have been published that would provide insights into the conformational preferences or reaction mechanisms of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-5,5-difluoro-1-pentene with high purity?

  • Methodological Answer : The synthesis typically involves halogenation of 1-pentene derivatives. Radical bromofluorination using N-bromosuccinimide (NBS) and a fluorinating agent (e.g., Selectfluor®) under UV light can introduce bromine and fluorine at the 5th carbon. Alternatively, nucleophilic substitution on a pre-fluorinated precursor (e.g., 5,5-difluoro-1-pentene) using LiBr in anhydrous THF may be effective. Purification via column chromatography with a hexane/ethyl acetate gradient is recommended to isolate the product from halogenated byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use multinuclear NMR (1H, 13C, 19F) to confirm regiochemistry and electronic effects. The fluorine atoms at C5 will split adjacent proton signals in 1H NMR, while 19F NMR can resolve fluorination patterns. IR spectroscopy identifies C=C stretching (~1640 cm⁻¹). For crystalline samples, X-ray diffraction provides precise bond-length data, as demonstrated for brominated alkenes .

Advanced Research Questions

Q. How do the electron-withdrawing effects of bromine and fluorine influence the reactivity of the double bond in this compound?

  • Methodological Answer : The CF2Br group strongly withdraws electrons, increasing the electrophilicity of the double bond. This enhances reactivity toward nucleophilic additions (e.g., epoxidation with mCPBA) or Diels-Alder reactions with electron-rich dienes. Compare with 5-chloro analogs, where lower electronegativity reduces electrophilicity . Kinetic studies under varying temperatures (25–60°C) can quantify activation barriers for these reactions.

Q. What strategies resolve contradictions in observed vs. predicted regioselectivity during allylic substitution reactions?

  • Methodological Answer : If regioselectivity deviates (e.g., unexpected C3 vs. C5 substitution), perform DFT calculations to model transition states and identify steric/electronic factors. Experimentally, vary solvents (e.g., DMF vs. toluene) to probe polarity effects. Steric hindrance from fluorine substituents may dominate over electronic effects, as seen in halogenated benzene analogs .

Q. How can this compound serve as a precursor for fluorinated bioactive molecules?

  • Methodological Answer : The bromine enables cross-coupling (e.g., Suzuki with aryl boronic acids) to introduce aromatic groups, while fluorine enhances metabolic stability. Use Pd(PPh3)4 in THF under argon. Post-functionalization via hydrogenation (H2/Pd-C) or epoxidation (NaIO4) diversifies products, as shown in fluorinated intermediates for kinase inhibitors .

Data Analysis and Contradiction Management

Q. How to address discrepancies in stability data under varying storage conditions?

  • Methodological Answer : If decomposition rates conflict with literature (e.g., faster degradation at 4°C vs. RT), conduct accelerated stability studies using HPLC-MS to track impurities. Fluorinated compounds may form HF under moisture; thus, store in anhydrous conditions with molecular sieves. Refer to protocols for bromo-fluoro benzene derivatives .

Q. What analytical methods validate the success of asymmetric synthesis using this compound?

  • Methodological Answer : Chiral HPLC or GC with a β-cyclodextrin column can resolve enantiomers. Compare optical rotation with calculated values from density functional theory (DFT). For stereochemical assignments, NOESY NMR or X-ray crystallography is essential, as applied to halogenated pentene derivatives .

Experimental Design Considerations

Q. How to optimize reaction conditions for minimizing defluorination during catalysis?

  • Methodological Answer : Defluorination is common in Pd-mediated reactions. Use mild bases (e.g., K2CO3 instead of NaOH) and low temperatures (0–25°C). Monitor fluoride release via ion chromatography. Silver additives (e.g., Ag2O) can stabilize intermediates, as shown in cross-coupling of bromo-fluoro arenes .

Q. What safety protocols are critical for handling gaseous byproducts (e.g., HF) during reactions?

  • Methodological Answer : Conduct reactions in sealed systems with scrubbers (e.g., Ca(OH)2 traps). Use PPE (neoprene gloves, face shields) and real-time HF detectors. Post-reaction quenching with aqueous NaHCO3 neutralizes residual acidity, as outlined for fluorinated alkene syntheses .

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